![molecular formula C19H21N7 B3057920 Guanidine, N,N'''-[(1-methyl-1H-pyrrole-2,5-diyl)di-4,1-phenylene]bis- CAS No. 863710-26-3](/img/structure/B3057920.png)
Guanidine, N,N'''-[(1-methyl-1H-pyrrole-2,5-diyl)di-4,1-phenylene]bis-
Overview
Description
Synthesis Analysis
The synthesis of guanidine derivatives involves various methods. One approach is guanylation, where amines react with cyanamide in the presence of catalytic amounts of scandium (III) triflate. This method is particularly useful for substrates that dissolve in aqueous solutions, such as peptides or pharmacologically important compounds .
Another strategy involves the condensation of carboxylic acids with substituted amines, leading to the formation of N-acyl derivatives of pyrrole. For instance, the reaction of 1-methyl-1H-pyrrole with tri-n-butyltin chloride and N,N,N’,N’-tetramethylethylenediamine produces 2,5-bis(tri-n-butylstannyl)-1-methyl-1H-pyrrole, which can further undergo coupling reactions .
Molecular Structure Analysis
The molecular structure of Guanidine, N,N’‘’-[(1-methyl-1H-pyrrole-2,5-diyl)di-4,1-phenylene]bis- consists of guanidine moieties linked to a pyrrole-based aromatic system. The exact arrangement of atoms and bonds can be visualized using computational tools .
Chemical Reactions Analysis
Guanidine derivatives participate in various chemical reactions. For example, they can undergo ‘stille’ coupling with substituted bromonitroarenes, leading to the formation of more complex compounds. Additionally, guanidine can be synthesized from primary and secondary amines using specific reagents under mild conditions .
Mechanism of Action
Guanidine compounds act as strong bases due to the presence of three amino groups. They can participate in proton transfer reactions, nucleophilic substitutions, and other chemical transformations. In biological systems, guanidine derivatives may interact with receptors or enzymes, affecting cellular processes .
properties
IUPAC Name |
2-[4-[5-[4-(diaminomethylideneamino)phenyl]-1-methylpyrrol-2-yl]phenyl]guanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7/c1-26-16(12-2-6-14(7-3-12)24-18(20)21)10-11-17(26)13-4-8-15(9-5-13)25-19(22)23/h2-11H,1H3,(H4,20,21,24)(H4,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIAKOSVPYQOFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C2=CC=C(C=C2)N=C(N)N)C3=CC=C(C=C3)N=C(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424300 | |
Record name | Guanidine, N,N'''-[(1-methyl-1H-pyrrole-2,5-diyl)di-4,1-phenylene]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
863710-26-3 | |
Record name | Guanidine, N,N'''-[(1-methyl-1H-pyrrole-2,5-diyl)di-4,1-phenylene]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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